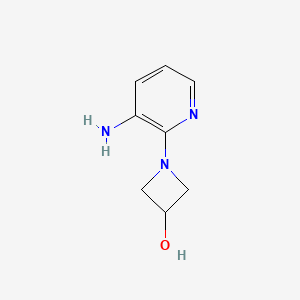

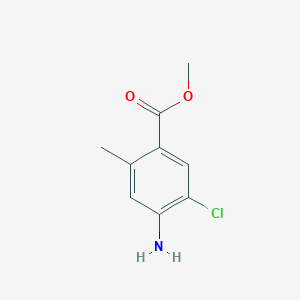

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .Molecular Structure Analysis

The structure of the sulfonamide derivatives was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed .Applications De Recherche Scientifique

Synthesis of Azulene-Containing Compounds

Azulene-containing 1,3-dioxanes were synthesized by condensing azulene-1-carbaldehydes with Meldrum's acid. The process involved electrophilic reactions and acylation, leading to the production of products like 4H-1,3-benzodioxin-4-ones with azulen-1-yl moieties. However, the reactivity of the generated C=C bond was found to be restricted, indicating a unique molecular polarization and reaction pathway for these compounds (Razus et al., 2009).

Conformationally-Restricted 1,3-Dioxanes Synthesis

Research has delved into synthesizing conformationally-restricted 1,3-dioxanes with an axially-oriented phenyl moiety. The synthesis involved complex processes like intramolecular transacetalization and cyclization, leading to the formation of tricyclic structures with potential implications in chemical and pharmaceutical fields (Asare-Nkansah & Wünsch, 2016).

Biocatalytic Production of Chiral Building Blocks

A study explored the use of indole-3-acetamide hydrolase from Alcaligenes faecalis for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. These enantiomers are crucial chiral synthons for the enantiospecific synthesis of various therapeutic agents. The biocatalyst exhibited high activity, making it a promising method for producing industrially important molecules (Mishra et al., 2016).

Biological and Medicinal Applications

Antibacterial Activity of 1,4-Benzoxazine Analogues

Compounds derived from 1,4-benzoxazine were synthesized and evaluated for their antibacterial activity against various strains, including E. coli, Staphylococcus aureus, and others. Certain compounds displayed significant activity, suggesting potential use in developing new antibacterial agents (Kadian et al., 2012).

Propriétés

IUPAC Name |

azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5.H3N/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8;/h1-4,8H,5-7H2,(H,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCZGQXSRHIBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)COCC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)